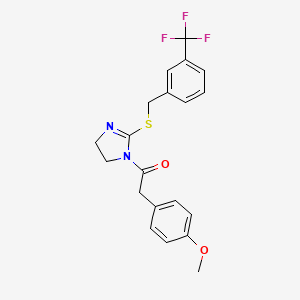

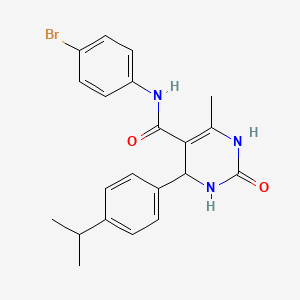

![molecular formula C20H21N3O4 B2880657 2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate CAS No. 1421449-97-9](/img/structure/B2880657.png)

2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered planar ring, which is soluble in water and other polar solvents. It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms . Benzimidazole is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . More complex heterocycles presenting the imidazole ring in their structure are described in the literature, such as benzo[d]imidazo[2,1-b]thiazoles .Molecular Structure Analysis

Imidazole is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water . The structure of benzimidazole derivatives can be further improved by changing its functional groups on the core structure .Chemical Reactions Analysis

A base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed .Physical And Chemical Properties Analysis

Imidazole is amphoteric; that is, it can function as both an acid and a base . It is classified as aromatic due to the presence of a sextet of π-electrons .Applications De Recherche Scientifique

Synthesis and Characterization

Palladium-Catalyzed Carbonylative Synthesis : Research has developed methods for the synthesis of functionalized benzimidazoles through palladium-catalyzed carbonylative synthesis. This approach is significant for creating a variety of compounds with potential applications in medicinal chemistry and material science. Functionalized benzimidazoles exhibit a broad range of biological activities, suggesting the versatility of these methodologies for synthesizing compounds similar to "2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate" (Mancuso et al., 2017).

Oxidative Aminocarbonylation : Another study highlights the palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach to synthesize functionalized benzimidazoimidazoles. This method represents a valuable strategy for constructing complex and functionalized heterocycles, further underscoring the importance of innovative synthetic routes in accessing new chemical entities for research applications (Veltri et al., 2018).

Antimicrobial and Cytotoxic Activity

Antimicrobial and Cytotoxic Potential : A study on 2-azetidinone derivatives of pyridyl benzimidazoles demonstrated significant antimicrobial activity against various bacterial and fungal strains. These findings indicate the potential of benzimidazole derivatives in developing new antimicrobial agents, suggesting that compounds like "2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate" could be explored for similar applications (Desai et al., 2014).

Ferroelectric and Antiferroelectric Properties

Ferroelectricity and Antiferroelectricity in Benzimidazoles : Research into benzimidazoles has unveiled their potential for ferroelectricity and antiferroelectricity at room temperature. These properties are attributed to the imidazole unit's ability to form dipolar chains through proton tautomerization. Such studies open avenues for the application of benzimidazole derivatives in the development of lead- and rare-metal-free ferroelectric devices, indicating a novel area of application for related compounds (Horiuchi et al., 2012).

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been extensively studied for their anticancer properties . They are known to interact with various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cells .

Mode of Action

It is known that the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold contributes to its anticancer activity . Additionally, the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also significantly increases its anticancer activity .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways involved in cancer cell proliferation and survival .

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives are generally influenced by the presence and position of functional groups on the core structure .

Result of Action

Benzimidazole derivatives are known to inhibit the proliferation of various cancer cell lines .

Safety and Hazards

Orientations Futures

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Propriétés

IUPAC Name |

2-(1-benzylazetidin-3-yl)-6-methyl-1H-benzimidazole;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3.C2H2O4/c1-13-7-8-16-17(9-13)20-18(19-16)15-11-21(12-15)10-14-5-3-2-4-6-14;3-1(4)2(5)6/h2-9,15H,10-12H2,1H3,(H,19,20);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIUXXVKOKPXBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2880578.png)

![N-[3-(dimethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2880584.png)

![(E)-6-chloro-2-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)hydrazinyl)-4-phenylquinazoline](/img/structure/B2880586.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2880587.png)

![2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2880589.png)

![N-[(3Z)-morpholin-3-ylidene]aminosulfonamide hydrochloride](/img/structure/B2880591.png)

![1-(1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2880593.png)